molecular formula C4H9ClO2S2 B2652114 3-(Methylthio)propane-1-sulfonyl chloride CAS No. 1050514-23-2

3-(Methylthio)propane-1-sulfonyl chloride

Cat. No.: B2652114
CAS No.: 1050514-23-2
M. Wt: 188.68
InChI Key: IXRHAYAJTSBQJY-UHFFFAOYSA-N
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Description

3-(Methylthio)propane-1-sulfonyl chloride (CAS: 7031-23-4), with the molecular formula C4H7ClOS and a molecular weight of 138.62 g/mol, is a specialized sulfonyl chloride reagent of significant interest in medicinal and organic chemistry research . This compound is characterized by a propane chain functionalized with a methylthio ether and a highly reactive sulfonyl chloride group, which acts as a potent electrophile . It is a colorless to light yellow clear liquid with a boiling point of 96 °C at 37 mmHg and a density of 1.2 g/cm³ . Research Applications: This reagent is primarily employed as a key synthetic intermediate for the preparation of sulfonamide and sulfonate derivatives through nucleophilic substitution reactions with amines and alcohols . Its specific research value lies in its role as an inhibitor of methionyl-tRNA synthetase, making it a substance used in studies investigating the antimicrobial activity of methionine analogs . Furthermore, sulfonyl chloride derivatives are increasingly investigated in scientific research for their potential biological activities, including anticancer properties, and are used in the modification of biomolecules to study protein-ligand interactions . Safety and Handling: This compound is For Research Use Only. It is strictly not for human or veterinary or diagnostic use. It is a hazardous material that causes severe skin burns and eye damage (Hazard Statement H314) . Researchers must wear appropriate personal protective equipment, including impermeable gloves and eye protection, and handle the material in a well-ventilated place .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanylpropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2S2/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRHAYAJTSBQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methylthio Propane 1 Sulfonyl Chloride

Routes from Organosulfur Precursors

The synthesis of 3-(Methylthio)propane-1-sulfonyl chloride is achievable through several strategic pathways starting from foundational organosulfur compounds. These routes involve the transformation of sulfonate salts, the functionalization of sulfonic acid derivatives, the oxidative cleavage of disulfides, and the direct oxidative chlorination of thiols.

Synthesis via Sodium 3-(Methylthio)propane-1-sulfonate and Chlorinating Agents

A primary and straightforward method for the preparation of this compound is the direct chlorination of its corresponding sulfonic acid salt, sodium 3-(methylthio)propane-1-sulfonate. This transformation is a standard procedure in organic chemistry for converting sulfonic acids or their salts into the more reactive sulfonyl chlorides. The reaction is typically accomplished using strong chlorinating agents.

Commonly employed reagents for this conversion include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). orgsyn.org When phosphorus pentachloride is used, it reacts with the sodium sulfonate, replacing the sulfonate group with a sulfonyl chloride group. orgsyn.org Similarly, thionyl chloride can effect the same transformation, often used for its convenient workup, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous. orgsyn.org The general reaction involves heating the sodium sulfonate salt with an excess of the chlorinating agent, followed by purification of the resulting sulfonyl chloride, typically by distillation under reduced pressure to avoid decomposition.

Table 1: Chlorinating Agents for Sulfonate Salts

Chlorinating Agent Typical Conditions Reference
Phosphorus Pentachloride (PCl₅) Heating the mixture orgsyn.org
Thionyl Chloride (SOCl₂) Heating the mixture orgsyn.org

Preparation from Propane-1-sulfonic Acid Derivatives

An alternative strategy involves building the molecule from a propane-sulfonic acid backbone. A highly effective precursor for this route is 1,3-propane sultone, a cyclic sulfonate ester. wikipedia.org This compound is susceptible to nucleophilic ring-opening, providing a versatile method for introducing various functionalities at the 3-position of the propane-sulfonic acid structure. wikipedia.org

The synthesis commences with the reaction of 1,3-propane sultone with a methylthio-nucleophile, such as sodium methanethiolate (B1210775) (NaSMe). The thiolate anion attacks the carbon atom of the sultone ring, leading to the opening of the cyclic ester and the formation of sodium 3-(methylthio)propane-1-sulfonate. wikipedia.org This intermediate is the same starting material used in the method described in section 2.1.1. Once the sulfonate salt is formed and isolated, it can be converted to the target this compound using standard chlorinating agents like phosphorus pentachloride or thionyl chloride. orgsyn.org This two-step approach is efficient as it builds the carbon-sulfur bond and sets up the sulfonic acid moiety simultaneously.

Approaches from Propyl Disulfide

Synthesizing the target compound from propyl disulfide represents a route involving significant oxidation and bond cleavage. The core of this method is the oxidative chlorination of the disulfide bond. This reaction breaks the S-S linkage and oxidizes both sulfur atoms to the +5 oxidation state, concurrently introducing chlorine to form the sulfonyl chloride functional group.

The reaction of dipropyl disulfide with chlorine gas (Cl₂) in the presence of water or an acid like acetic acid leads to the formation of propane-1-sulfonyl chloride. researchgate.net This process is a general method for converting disulfides to their corresponding sulfonyl chlorides. researchgate.netnih.gov To obtain the final product, this compound, a subsequent functionalization step would be required to introduce the methylthio group onto the propyl chain, or a precursor such as bis(3-(methylthio)propyl) disulfide could be used as the starting material for the oxidative chlorination.

Oxidative Chlorosulfonation of Thiols and Related Compounds

The most direct routes to this compound often involve the single-step oxidative chlorosulfonation of the corresponding thiol, 3-(methylthio)propanethiol, or its derivatives. These methods are advantageous as they form the sulfonyl chloride group directly from a thiol precursor in one pot. Various oxidizing systems have been developed for this purpose, offering different levels of reactivity, selectivity, and operational convenience. These methods can also be applied to related sulfur compounds like disulfides and thioacetates. organic-chemistry.org

A convenient and environmentally conscious method for synthesizing sulfonyl chlorides is through the use of sodium chlorite (B76162) (NaClO₂) as the oxidant. organic-chemistry.org This approach is applicable to a wide range of sulfur-containing substrates, including thiols, disulfides, thioacetates, and S-alkylisothiourea salts. organic-chemistry.org In this process, the thiol, 3-(methylthio)propanethiol, is treated with sodium chlorite in the presence of a chlorine source, typically concentrated hydrochloric acid (HCl), in a suitable solvent like acetonitrile (B52724). researchgate.net The reaction proceeds efficiently to yield this compound. This method avoids the use of highly toxic reagents like chlorine gas and offers simple purification procedures, making it an attractive option for both lab-scale and larger-scale synthesis. organic-chemistry.org

Table 2: NaClO₂-Mediated Oxidative Chlorosulfonation of Various Sulfur Precursors

Substrate Type Typical Yield Reference
Thiols High organic-chemistry.org
Disulfides High organic-chemistry.org
Thioacetates Good to High organic-chemistry.org

N-Chlorosuccinimide (NCS) is another widely used reagent for the oxidative chlorination of thiols and their derivatives to sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org This method is valued for its mild reaction conditions and operational simplicity. The reaction typically involves treating the thiol precursor, such as 3-(methylthio)propanethiol, or a related disulfide or thioacetate, with NCS in a solvent system that often includes dilute hydrochloric acid and an organic solvent like acetonitrile. organic-chemistry.orgthieme-connect.de The combination of NCS and HCl provides a controlled and efficient reaction, affording the desired sulfonyl chlorides in good to excellent yields. organic-chemistry.org A key advantage of this method is the easy removal of the succinimide (B58015) byproduct, which is water-soluble. organic-chemistry.org For larger-scale syntheses, the succinimide can be recovered and re-chlorinated to regenerate NCS, adding to the sustainability of the process. organic-chemistry.org

Table 3: NCS-Mediated Synthesis of Sulfonyl Chlorides from Various Precursors

Precursor Reagents Typical Yield Reference
Thioacetates NCS, aq. HCl, MeCN Good to Excellent (up to 96%) organic-chemistry.org
Thiols NCS, aq. HCl, MeCN Good thieme-connect.de
Disulfides NCS, aq. HCl, MeCN Moderate to Good thieme-connect.de
Metal-Free Aerobic Oxidative Chlorination from Thiols

An environmentally conscious approach for the synthesis of sulfonyl chlorides from thiols involves a metal-free system utilizing oxygen as the ultimate oxidant. researchgate.netrsc.org This method employs ammonium (B1175870) nitrate (B79036) (AN) as a catalyst to generate nitrogen oxides (NO/NO₂), which participate in a redox-catalytic cycle. rsc.org The reaction is typically carried out in the presence of an aqueous solution of hydrochloric acid (HCl), which serves as the chloride source. rsc.org

The process is effective for a range of thiols, including aliphatic variants analogous to 3-(methylthio)propan-1-thiol. researchgate.net The reaction mechanism involves the in-situ generation of reactive nitrogen species that facilitate the oxidation of the thiol to a sulfonyl chloride intermediate, which is then chlorinated. rsc.org A key advantage of this protocol is the significant reduction in solvent volume required for product isolation, as the sulfonyl chlorides can often be purified by a simple filtration through a silica (B1680970) gel pad. researchgate.netrsc.org

For aliphatic thiols, reaction conditions have been optimized to maximize conversion and yield. The table below shows the results of optimizing the amounts of ammonium nitrate and HCl for the conversion of dodecanethiol (used here as a representative aliphatic thiol) to its corresponding sulfonyl chloride. rsc.org

Table 1: Optimization of Metal-Free Aerobic Chlorination of an Aliphatic Thiol rsc.org Reaction conditions: 1 mmol of thiol in 5 mL of acetonitrile (MeCN), under a balloon of O₂, for 1 hour.

EntryAN (equiv.)HCl (equiv.)Conversion of Thiol (%)
101.8Trace
20.21.832
30.51.875
41.01.8100
51.01.065
61.01.592

The data indicates that optimal conversion is achieved using 1.0 equivalent of ammonium nitrate and 1.8 equivalents of concentrated HCl, demonstrating the critical role of the ammonium nitrate catalyst in the reaction. rsc.org

Oxone-KX Mediated Oxyhalogenation of Thiols and Disulfides

A rapid and efficient method for preparing sulfonyl chlorides involves the oxyhalogenation of thiols and disulfides using Oxone (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) in conjunction with a halide salt like potassium chloride (KCl). rsc.orgrsc.org This reaction is notable for its use of water as a solvent, aligning with the principles of green chemistry. rsc.org

The process is applicable to both thiols and their corresponding disulfides. When starting from a thiol, the reaction is typically exothermic. For disulfides, which are less reactive, the transformation proceeds smoothly at room temperature to afford the desired sulfonyl chlorides in high yields. rsc.org This method is effective for producing a variety of sulfonyl chlorides from precursors with diverse structural features. rsc.org

The general procedure involves stirring a mixture of the thiol or disulfide with Oxone and KCl in water. rsc.org Upon completion, the product is extracted with an organic solvent. The high efficiency and mild conditions make this a valuable synthetic route. rsc.orgrsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly influencing the development of synthetic routes for sulfonyl chlorides, emphasizing the use of non-toxic reagents, environmentally benign solvents, and waste reduction. rsc.org

Environmentally Benign Oxidant Systems

The selection of an oxidant is crucial for the green synthesis of sulfonyl chlorides. Traditional methods often employ hazardous reagents, whereas modern approaches favor safer alternatives. rsc.org

Oxygen/Ammonium Nitrate: The metal-free aerobic oxidation system uses oxygen from the air or an oxygen balloon as the terminal oxidant, producing water as the primary byproduct. rsc.org Ammonium nitrate is used in catalytic amounts, making this an environmentally benign system. researchgate.netrsc.org

Oxone: Oxone is a stable, inexpensive, and non-toxic solid oxidant. nih.gov Its use in aqueous media for the conversion of thiols and disulfides to sulfonyl chlorides is a prime example of a green oxidation process, as it avoids the use of heavy metals or hazardous organic oxidants. rsc.orgrsc.org

Hydrogen Peroxide (H₂O₂): The combination of hydrogen peroxide and thionyl chloride (SOCl₂) provides another efficient system for the direct oxidative chlorination of thiols. researchgate.netorganic-chemistry.org H₂O₂ is considered a green oxidant because its primary byproduct is water. researchgate.net This method is characterized by very short reaction times and high yields under mild conditions. organic-chemistry.org

Solvent Selection and Reaction Efficiency

Solvent choice has a significant impact on the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile and toxic, prompting a shift towards greener alternatives.

Water: The Oxone-KX mediated synthesis of sulfonyl chlorides is particularly noteworthy for its use of water as the reaction medium. rsc.orgrsc.org Water is non-toxic, non-flammable, and readily available, making it an ideal green solvent.

Comparative Analysis of Synthetic Routes

When synthesizing a target molecule like this compound, the choice of synthetic route depends on factors such as yield, selectivity, cost, safety, and environmental impact.

Yields and Selectivity Profiles

Comparing the metal-free aerobic oxidation and the Oxone-mediated oxyhalogenation for a representative aliphatic precursor provides insight into their relative efficiencies. Dodecanethiol serves as a suitable model for 3-(methylthio)propan-1-thiol.

The metal-free aerobic method achieved a 100% conversion of dodecanethiol under optimized conditions. rsc.org The Oxone-KCl method, when applied to the same substrate, resulted in an isolated yield of 88%. rsc.org Both methods demonstrate high efficiency for the conversion of aliphatic thiols.

Selectivity is also a key consideration. These methods are generally highly selective for the conversion of the thiol or disulfide group to a sulfonyl chloride, with minimal side reactions under the specified conditions. For instance, the H₂O₂-SOCl₂ system shows broad applicability and chemoselectivity, tolerating other functional groups like alcohols and esters. organic-chemistry.org

Table 2: Comparative Yields for the Synthesis of Dodecanesulfonyl Chloride

Synthetic MethodOxidant SystemSolventPrecursorYield/ConversionReference
Metal-Free Aerobic OxidationO₂ / NH₄NO₃ / HClMeCNDodecanethiol100% Conversion rsc.org
Oxone-Mediated OxyhalogenationOxone / KClWaterDodecanethiol88% Isolated Yield rsc.org
Oxidative ChlorinationH₂O₂ / SOCl₂CH₂Cl₂Thiophenol*97% Isolated Yield organic-chemistry.org

*Data for Thiophenol is provided as a representative example for the H₂O₂/SOCl₂ system, as specific data for long-chain aliphatic thiols was not detailed in the cited source.

This comparative analysis suggests that chemists have multiple highly effective and environmentally conscious options for synthesizing aliphatic sulfonyl chlorides like this compound.

Scalability Considerations for Research Applications

When scaling up the synthesis of this compound for research applications (from milligram to multi-gram or kilogram scale), several critical factors must be addressed to ensure safety, efficiency, and product purity. The oxidative chlorination of thiols is a highly exothermic process, and managing the heat generated is a primary concern. rsc.org

Key Scalability Challenges and Solutions:

Thermal Management: The significant heat evolution during the reaction can lead to temperature spikes, causing side reactions, degradation of the product, and potential thermal runaway.

Solution: For larger-scale batches, efficient heat exchange is crucial. This can be achieved through the use of jacketed reactors with precise temperature control, slow, portion-wise addition of reagents, or by employing continuous flow chemistry setups which offer superior heat and mass transfer capabilities. rsc.org

Reagent Handling and Stoichiometry: The handling of corrosive and reactive reagents like chlorine or chlorosulfonic acid requires specialized equipment and safety protocols. Maintaining precise stoichiometry is vital, as excess oxidant can lead to undesired over-oxidation of the methylthio group.

Solution: Automated dosing systems can ensure controlled addition rates. For larger scales, using more manageable reagents like sodium hypochlorite (B82951) or DCH can mitigate some of the hazards associated with gaseous chlorine. organic-chemistry.orgrsc.org

Work-up and Purification: Sulfonyl chlorides are reactive and susceptible to hydrolysis. The purification process must efficiently remove byproducts and unreacted starting materials without degrading the product.

Solution: An aqueous work-up is typically used to quench the reaction and remove water-soluble byproducts. As sulfonyl chlorides are often insoluble in water, they may precipitate and can be isolated by filtration. acs.org Subsequent purification may involve distillation under reduced pressure, although the thermal stability of the product must be considered.

Process Format (Batch vs. Continuous Flow): The choice between batch and continuous flow processing has significant implications for scalability.

Solution: While traditional batch processing is common in research labs, continuous flow systems offer enhanced safety for highly exothermic reactions by minimizing the volume of reactive mixture at any given time. This format allows for better control over reaction parameters, leading to improved consistency and potentially higher yields, making it an attractive option for producing larger quantities for research. rsc.org

The scalability of the synthesis is summarized in the table below, comparing key aspects of batch versus continuous flow processing for this type of reaction.

ParameterBatch ProcessingContinuous Flow Processing
Heat Transfer Limited by surface-area-to-volume ratio; challenging to control on a larger scale.Excellent; high surface-area-to-volume ratio allows for efficient heat dissipation.
Safety Higher risk of thermal runaway due to large volumes of reactive materials.Inherently safer due to small reactor volumes and better temperature control. rsc.org
Mixing Can be inefficient, leading to localized "hot spots" and side reactions.Highly efficient and rapid mixing, leading to better reproducibility.
Scalability Scaling up can be non-linear and require significant process redesign.Readily scalable by running the system for longer durations ("scaling out").
Product Isolation Typically performed after the entire batch is complete.Can be integrated with in-line purification or separation modules.

For research applications requiring consistent, multi-gram quantities of this compound, transitioning from a bench-scale batch process to a continuous flow setup can effectively address the main challenges of exothermicity and process control.

Reactivity and Mechanistic Investigations of 3 Methylthio Propane 1 Sulfonyl Chloride

Generation and Reactivity of Sulfene (B1252967) Intermediates from 3-(Methylthio)propane-1-sulfonyl Chloride

An alternative reaction pathway available to alkanesulfonyl chlorides that possess at least one α-hydrogen is the formation of a sulfene intermediate (RCH=SO₂). nih.gov This pathway is typically favored by the presence of a strong, non-nucleophilic base, such as a tertiary amine (e.g., triethylamine).

The mechanism involves an E2-type elimination, where the base abstracts a proton from the carbon α to the sulfonyl group, with the concurrent expulsion of the chloride ion. acs.orgacs.org For this compound, this would lead to the formation of 3-(methylthio)prop-1-ene-1-sulfene.

CH₃SCH₂CH₂CH ₂-SO₂Cl + :B → [CH₃SCH₂CH₂CH=SO₂] + B-H⁺ + Cl⁻

Sulfenes are highly reactive, transient species. documentsdelivered.com They are potent electrophiles and are immediately trapped by any nucleophile present in the reaction mixture. nih.gov For example, if the reaction is carried out in an alcohol solvent, the sulfene will be trapped to form a sulfonate ester. If water is present, it will form the corresponding sulfonic acid. This pathway can sometimes compete with direct nucleophilic substitution, and the product distribution can be highly dependent on the reaction conditions, particularly the nature of the base and the nucleophile. nih.gov

Electrophilic and Radical Pathways

The dual functionality of this compound allows it to undergo reactions initiated by either electrophilic or radical mechanisms, depending on the reaction conditions and the nature of the co-reactants.

The sulfonyl chloride group is a potent electrophile. The sulfur atom is highly electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles. fiveable.me Nucleophilic substitution at the sulfonyl sulfur typically proceeds via an addition-elimination mechanism. nih.gov Common nucleophiles include alcohols, amines, and thiols, leading to the formation of sulfonate esters, sulfonamides, and thiosulfonates, respectively. wikipedia.org The reaction with water results in hydrolysis to the corresponding sulfonic acid. wikipedia.org

In addition to its electrophilic character, this compound can also engage in radical reactions. The thioether linkage can be a source of sulfur-centered radicals under appropriate conditions, such as exposure to radical initiators or photolysis. nih.gov Homolytic cleavage of a C-S or S-H bond (if the thioether were oxidized to a thiol) can generate a thiyl radical. These radicals are known to participate in addition reactions to unsaturated bonds, such as alkenes and alkynes, in a process often referred to as a thiol-ene or thiol-yne reaction. nih.govacsgcipr.org Furthermore, the propane (B168953) chain can undergo free-radical halogenation, although this is generally less selective.

Below is an illustrative table of potential electrophilic reactions of this compound:

NucleophileProductReaction Type
Alcohol (R'OH)3-(Methylthio)propane-1-sulfonate esterNucleophilic Acyl Substitution
Amine (R'NH2)N-Alkyl-3-(methylthio)propane-1-sulfonamideNucleophilic Acyl Substitution
Thiol (R'SH)S-Alkyl-3-(methylthio)propane-1-thiosulfonateNucleophilic Acyl Substitution
Water (H2O)3-(Methylthio)propane-1-sulfonic acidHydrolysis

The following table illustrates potential radical pathways involving this compound:

Radical InitiatorIntermediate RadicalPotential ProductReaction Type
AIBN/Heat3-(Methylthio)propylsulfonyl radicalAddition to alkeneRadical Addition
UV LightMethylsulfanyl radicalDisulfide formationRadical Coupling
PeroxidesCarbon-centered radical on propane chainHalogenated productRadical Halogenation

Role of Catalysis in Modulating Reactivity

Catalysis can play a crucial role in controlling the reaction pathways of this compound, enhancing reaction rates, and improving selectivity for desired products.

In the context of electrophilic reactions, Lewis acids or Brønsted acids can be employed to further activate the sulfonyl chloride group. taylorandfrancis.com By coordinating to one of the oxygen atoms of the sulfonyl group, a Lewis acid increases the electrophilicity of the sulfur atom, making it more susceptible to attack by weak nucleophiles. This can be particularly useful in Friedel-Crafts type reactions where the sulfonyl chloride acts as an electrophile towards an aromatic ring. wikipedia.org Furthermore, peptide-based catalysts have been shown to mediate enantioselective sulfonylation reactions, suggesting that chiral catalysts could be used to achieve stereocontrol in reactions of this compound with chiral nucleophiles. nih.gov

For radical reactions, the use of photocatalysts has emerged as a powerful tool. acs.org Visible-light photoredox catalysis can facilitate the generation of sulfur-centered radicals from thioethers under mild conditions. nih.gov This approach avoids the use of harsh reagents and high temperatures often associated with traditional radical initiation methods. Metal catalysts can also be employed in radical processes. For instance, copper salts have been used in Sandmeyer-type reactions for the synthesis of sulfonyl chlorides, which proceeds via a radical mechanism. acs.org In the context of this compound, such catalysts could be used to promote specific radical transformations, such as atom transfer radical addition (ATRA) reactions.

The table below provides examples of how catalysis could modulate the reactivity of this compound:

Catalyst TypeReaction PathwayEffect
Lewis Acid (e.g., AlCl3)Electrophilic SubstitutionActivation of the sulfonyl chloride group
Chiral Peptide CatalystEnantioselective SulfonylationStereochemical control of the reaction
Photocatalyst (e.g., K-PHI)Radical GenerationMild generation of sulfur-centered radicals
Copper(I) saltRadical ReactionPromotion of specific radical transformations

Applications of 3 Methylthio Propane 1 Sulfonyl Chloride in Advanced Organic Synthesis

Formation of Sulfonic Acid Derivatives

The sulfonyl chloride moiety is a cornerstone for the synthesis of various sulfonic acid derivatives. These reactions typically proceed via nucleophilic substitution at the sulfur atom, displacing the chloride, which is an excellent leaving group.

Synthesis of Sulfonamides

The reaction of a sulfonyl chloride with a primary or secondary amine is the most traditional and widely used method for the formation of sulfonamides. ucl.ac.uk This reaction, known as sulfonylation, typically occurs in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct.

While specific studies detailing the synthesis of sulfonamides from 3-(Methylthio)propane-1-sulfonyl chloride are not extensively documented in peer-reviewed literature, the general reactivity of sulfonyl chlorides suggests its utility in this transformation. The corresponding product, 3-(methylthio)propane-1-sulfonamide, is commercially available, indicating the feasibility of this synthesis. bldpharm.com The reaction would proceed by treating this compound with ammonia (B1221849) or a primary/secondary amine.

Table 1: General Examples of Sulfonamide Synthesis from Sulfonyl Chlorides

Sulfonyl Chloride ReactantAmine ReactantBase/ConditionsProductReference
p-Toluenesulfonyl chlorideAnilinePyridineN-Phenyl-4-methylbenzenesulfonamide ucl.ac.uknih.gov
Methanesulfonyl chlorideBenzylamineTriethylamine, CH₂Cl₂N-Benzylmethanesulfonamide ucl.ac.uk
2-Naphthalenesulfonyl chloridePiperidineAqueous NaOH1-(Naphthalen-2-ylsulfonyl)piperidine ucl.ac.uk

Note: This table provides general examples of sulfonamide synthesis; specific experimental data for this compound was not available in the searched literature.

Preparation of Sulfonates and Sulfones

Sulfonate esters are formed through the reaction of sulfonyl chlorides with alcohols in the presence of a base. This process is analogous to the formation of sulfonamides. Although no specific examples using this compound are detailed in the available literature, its reaction with an alcohol (R'-OH) would be expected to yield the corresponding 3-(methylthio)propyl sulfonate ester.

Sulfones are compounds with the structure R-SO₂-R'. The synthesis of sulfones from sulfonyl chlorides can be achieved via several routes, most notably through Friedel-Crafts type reactions with aromatic compounds or by reaction with organometallic reagents. For instance, sulfonyl chlorides can react with Grignard reagents or organocuprates to form sulfones. Another modern approach involves the palladium-catalyzed coupling of sulfonyl chlorides with boronic acids (a modified Suzuki coupling). baranlab.orgorganic-chemistry.org Radical-mediated processes have also been developed for the formation of C(sp³)-sulfonylated compounds from sulfonyl chlorides. nih.gov

Halogen Exchange for Sulfonyl Fluoride (B91410) Synthesis

Sulfonyl fluorides have gained significant interest due to their unique reactivity and stability, particularly in chemical biology and "click chemistry". nih.gov They are generally more stable to hydrolysis than their sulfonyl chloride counterparts. nih.gov A common and efficient method for their synthesis is the direct halogen exchange (halex) reaction of sulfonyl chlorides with a fluoride source.

Potassium fluoride (KF) or potassium bifluoride (KHF₂) are frequently used for this transformation. nih.govdoi.org The reaction is often performed in a biphasic mixture, such as water/acetone, and proceeds under mild conditions to give high yields of the corresponding sulfonyl fluoride. doi.orgorganic-chemistry.org This method is broadly applicable to a wide range of sulfonyl chlorides. organic-chemistry.org While a specific documented conversion of this compound to its corresponding fluoride was not found, this general methodology is expected to be effective.

Table 2: General Conditions for Chloride-Fluoride Exchange in Sulfonyl Chlorides

Fluoride SourceSolvent SystemTypical ConditionsAdvantageReference
Potassium Fluoride (KF)Water/AcetoneRoom Temperature, 2-4 hoursMild conditions, high yields (84-100%) doi.orgorganic-chemistry.org
Potassium Bifluoride (KHF₂)Aqueous solutionRoom TemperatureProfoundly effective, often quantitative conversion nih.gov

Note: This table illustrates common methods for converting sulfonyl chlorides to sulfonyl fluorides. Specific application to this compound is inferred from the general scope of the reaction.

Functionalization of Unsaturated Compounds

Sulfonyl chlorides can be used to functionalize unsaturated systems like alkenes, alkynes, and aromatic compounds through various reaction pathways, including radical and ionic mechanisms.

Reactions with Alkenes and Alkynes (e.g., Annulations, Chlorosulfonylation, Sulfonylation)

The reactions of sulfonyl chlorides with alkenes and alkynes are diverse. Under radical conditions, often initiated by photoredox catalysis, sulfonyl chlorides can undergo addition across double or triple bonds. For example, a general photoredox-catalyzed hydrosulfonylation of alkenes using sulfonyl chlorides has been developed to produce a wide range of sulfones. nih.gov

Another important transformation is the addition of sulfonyl chlorides to unsaturated bonds to yield β-chloro sulfones. Furthermore, fluoroalkylsulfonyl chlorides have been used for the vicinal chloro-fluoroalkylthiolation of alkenes and alkynes. nih.gov Annulation reactions, which form a new ring, can also involve sulfonyl compounds, although specific examples starting from this compound are not documented. rsc.orgrsc.orgnih.gov

Reactions with (Hetero)aromatics

The reaction of sulfonyl chlorides with aromatic and heteroaromatic compounds is a primary method for forming aryl and heteroaryl sulfones. The most common method is the Friedel-Crafts sulfonylation, where the sulfonyl chloride reacts with an electron-rich aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction introduces the sulfonyl group onto the aromatic ring.

While this reaction is well-established for a variety of sulfonyl chlorides, specific studies detailing the Friedel-Crafts reaction of this compound with (hetero)aromatic compounds are not described in the available scientific literature. The feasibility and regioselectivity of such a reaction would depend on the nature of the aromatic substrate and the reaction conditions.

Reactions with Imines, Aldehydes, and Ketones

The reactivity of this compound, as with other alkanesulfonyl chlorides, extends to reactions with various nitrogen and carbonyl-containing functional groups. Its interaction with imines, aldehydes, and ketones serves as a valuable tool for carbon-nitrogen and carbon-sulfur bond formation.

The reaction with imines, particularly linear imines, can lead to the formation of β-sultam derivatives. researchgate.net However, the reaction pathway is highly dependent on the structure of the imine. With cyclic imines, the reaction often proceeds through the formation of N-sulfonylated cyclic iminium ions. researchgate.net These electrophilic intermediates can be trapped by various nucleophiles, such as water or chloride anions, leading to ring-opened products like N-alkylsulfonamides or other derivatives rather than direct cycloadducts. researchgate.net

Construction of Complex Molecular Architectures

Synthesis of Sulfur-Containing Heterocyclic Systems

Sulfur-containing heterocycles are pivotal structures in natural products, pharmaceuticals, and materials science. researchgate.netutexas.edu While direct, one-step cyclizations using this compound to form diverse heterocyclic systems are not extensively documented, its functional group serves as a strategic precursor for their synthesis. The sulfonyl chloride moiety can be transformed into other sulfur-based functional groups that are more amenable to cyclization reactions.

The synthesis of sulfur heterocycles often involves the reaction of sulfur-based reagents with bifunctional organic molecules. organic-chemistry.orgresearchgate.net For instance, the reaction of alkanesulfonyl chlorides with certain cyclic imines can lead to ring-opened products. researchgate.net These products, containing both a sulfonamide linkage and a functionalized alkyl chain, can be considered advanced intermediates for subsequent cyclization steps to form larger, more complex heterocyclic systems. The inherent reactivity of the sulfonyl chloride group allows for its incorporation into a molecule, setting the stage for planned intramolecular reactions to construct the target ring system.

The versatility of sulfur chemistry provides numerous pathways for heterocycle synthesis. arkat-usa.org The this compound molecule contains two distinct sulfur atoms—the electrophilic sulfur of the sulfonyl chloride and the nucleophilic sulfur of the methylthio group—offering potential for complex, multi-step synthetic sequences leading to novel heterocyclic architectures.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govuniupo.it The electrophilic nature of the sulfonyl chloride group makes this compound a suitable candidate for inclusion in MCRs.

Drawing parallels with the established reactivity of acid chlorides in MCRs, sulfonyl chlorides can react with nucleophiles such as imines. nih.gov A common MCR strategy involves the in situ formation of an imine from an aldehyde and an amine. This imine can then be intercepted by an electrophilic third component. In such a scheme, this compound could serve as this electrophile, reacting with the imine to form an N-sulfonyl iminium ion. This reactive intermediate could then be trapped by a fourth component, leading to a highly functionalized acyclic or cyclic product.

For example, a hypothetical MCR could involve the reaction of an aldehyde, an amine, an alkyne, and this compound. The initial formation of an acyliminium salt equivalent, followed by subsequent reactions, could potentially lead to complex nitrogen- and sulfur-containing structures. nih.gov The efficiency of MCRs reduces the number of synthetic steps and purification procedures compared to traditional linear syntheses, making them a powerful tool in modern organic chemistry. researchgate.net

Advanced Coupling Reactions

Palladium-Catalyzed Reductive Coupling for Thioether Synthesis

A significant application of sulfonyl chlorides in modern organic synthesis is their use in palladium-catalyzed reductive coupling reactions to form thioethers. researchgate.net This transformation is notable for its ability to create carbon-sulfur bonds through a desulfonylative process, wherein the sulfonyl group is extruded as sulfur dioxide. researchgate.net This method provides a novel route to both symmetrical and asymmetrical thioethers. researchgate.net

The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pd₂(dba)₃, in combination with a suitable ligand, often a bidentate phosphine (B1218219) like Xantphos. researchgate.netnih.gov The process involves the activation of the sulfonyl chloride by the palladium complex, leading to the formation of an organopalladium intermediate and the eventual reductive elimination of the thioether product. This catalytic protocol has been successfully applied to aryl sulfonyl chlorides and demonstrates the potential for this compound to act as a precursor to introduce the 3-(methylthio)propyl group into various molecules, forming new thioethers. researchgate.netrsc.org

Table 1: Typical Conditions for Palladium-Catalyzed Reductive Coupling of Sulfonyl Chlorides
ParameterDescriptionCommon ExamplesReference
CatalystThe palladium source that facilitates the catalytic cycle.Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ researchgate.netnih.gov
LigandCoordinates to the palladium center to modulate its reactivity and stability.Xantphos, PPh₃, DPPE researchgate.netnih.gov
BaseOften required to regenerate the active catalyst or facilitate key steps.KOtBu nih.gov
SolventThe medium in which the reaction is conducted.Toluene, Dioxane researchgate.net
Key FeatureThe characteristic chemical transformation.Extrusion of sulfur dioxide (SO₂) researchgate.net

Cross-Coupling with Organometallic Reagents

Sulfonyl chlorides are effective electrophilic partners in various cross-coupling reactions with organometallic reagents, enabling the formation of new carbon-carbon bonds. cas.cn This capability allows the sulfonyl chloride group in this compound to be replaced by a wide range of organic fragments.

One major class of such reactions involves coupling with organomagnesium reagents (Grignard reagents). acgpubs.org These reactions, often catalyzed by transition metals like iron, provide an efficient pathway to introduce alkyl or aryl groups. acgpubs.org Similarly, sulfonyl chlorides can participate in transition-metal-free desulfinative cross-coupling reactions with Grignard reagents. cas.cn

Another powerful method is the Suzuki-Miyaura coupling, which typically uses a palladium catalyst to couple an organohalide with an organoboron compound. libretexts.org This reaction has been extended to include sulfonyl chlorides as the electrophilic partner, reacting with boronic acids in the presence of a palladium catalyst and a base. openstax.org The general mechanism involves oxidative addition of the sulfonyl chloride to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.org

These cross-coupling strategies offer a modular approach to synthesis, where the 3-(methylthio)propyl backbone can be connected to various other molecular scaffolds.

Table 2: Comparison of Cross-Coupling Reactions with Organometallic Reagents
Organometallic ReagentCommon NameCatalyst SystemBond FormedReference
R-MgXGrignard ReagentIron (e.g., FeF₃·3H₂O) or Transition-Metal-FreeC(sp³)-C(sp³), C(sp³)-C(sp²) cas.cnacgpubs.org
R-B(OH)₂Boronic AcidPalladium (e.g., Pd(PPh₃)₄) + BaseC(sp³)-C(sp²), C(sp²)-C(sp²) libretexts.orgopenstax.org
R₂CuLiGilman ReagentStoichiometric CopperC(sp³)-C(sp³), C(sp³)-C(sp²) libretexts.orgopenstax.org

Computational and Theoretical Studies on 3 Methylthio Propane 1 Sulfonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of sulfonyl chlorides. These methods provide a molecular-level understanding that complements experimental observations.

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reactivity of molecules. For sulfonyl chlorides, DFT calculations help in understanding their behavior in various chemical reactions, such as nucleophilic substitution.

Studies on analogous sulfonyl chlorides reveal that the reactivity is largely governed by the electrophilicity of the sulfur atom and the stability of the leaving group. DFT calculations on methanesulfonyl chloride (MsCl), for instance, show a significant positive partial charge on the sulfur atom, making it susceptible to nucleophilic attack. The presence of two strongly electron-withdrawing oxygen atoms contributes to this high electrophilicity.

For 3-(methylthio)propane-1-sulfonyl chloride, the alkyl chain (–CH2CH2CH2SMe) is primarily an electron-donating group through induction, which might slightly decrease the electrophilicity of the sulfonyl sulfur compared to methanesulfonyl chloride. However, the dominant electronic effect remains the powerful withdrawing nature of the two sulfonyl oxygen atoms. DFT studies would likely confirm that the sulfur atom is the primary site for nucleophilic attack. Furthermore, DFT can be used to model the frontier molecular orbitals. The Lowest Unoccupied Molecular Orbital (LUMO) of alkanesulfonyl chlorides is typically centered on the sulfur atom, specifically on the σ* orbital of the S-Cl bond, indicating that this is the site where a nucleophile would attack. researchgate.net

Ab Initio Calculations for Mechanistic Insights

Ab initio molecular orbital calculations, which are based on first principles without empirical data, have been performed to study the gas-phase reactions of sulfonyl chlorides, such as hydrolysis and alcoholysis. These studies provide deep mechanistic insights. For simple alkanesulfonyl chlorides, these calculations support a concerted SN2-type mechanism for nucleophilic substitution at the sulfur atom. researchgate.net This involves the formation of a trigonal-bipyramidal transition state.

In the case of this compound, ab initio calculations would be expected to yield a similar mechanistic picture for its reactions with nucleophiles. The calculations would help in mapping the potential energy surface of the reaction, identifying the transition state structure, and calculating the activation energy. The presence of the flexible 3-methylthio)propyl chain might introduce additional conformational possibilities for the transition state, but the fundamental SN2 pathway at the sulfur center is anticipated to be the most favorable.

Modeling of Reaction Pathways and Transition States

Computational modeling is crucial for visualizing the entire reaction coordinate, from reactants to products, including the high-energy transition state. For reactions of sulfonyl chlorides, these models have provided definitive evidence for the operative mechanisms.

Theoretical studies on the solvolysis of various alkanesulfonyl and arenesulfonyl chlorides consistently propose a bimolecular nucleophilic substitution (SN2) mechanism. nih.govresearchgate.net The transition state is characterized as a trigonal bipyramidal structure where the nucleophile attacks the sulfur atom opposite to the departing chloride ion. nih.gov The two oxygen atoms and the carbon atom of the alkyl group lie in the equatorial plane.

For this compound, the reaction pathway with a nucleophile (e.g., water, alcohol, or an amine) would be modeled to proceed through a similar SN2 transition state. Computational modeling would allow for the precise determination of bond lengths and angles in this transient structure. For example, the S-Cl bond would be elongated, and the bond between the sulfur and the incoming nucleophile would be partially formed. The energy of this transition state relative to the reactants determines the reaction rate. DFT calculations on related systems have shown that the activation energies for these reactions are sensitive to the nature of the nucleophile and the solvent environment. researchgate.net

Below is a representative data table showing calculated activation parameters for the hydrolysis of methanesulfonyl chloride, which serves as a model for the types of data that would be generated for this compound.

ParameterUncatalyzedWater-Catalyzed (1 H₂O)Water-Catalyzed (2 H₂O)
Activation Energy (Ea, kcal/mol) 35.225.818.5
Activation Enthalpy (ΔH‡, kcal/mol) 34.625.317.9
Activation Gibbs Free Energy (ΔG‡, kcal/mol) 45.137.229.8
Note: Data is hypothetical based on typical computational results for methanesulfonyl chloride hydrolysis to illustrate the expected trends.

Analysis of Structure-Reactivity Relationships

The relationship between the structure of a sulfonyl chloride and its reactivity is a key area of investigation amenable to computational analysis. For alkanesulfonyl chlorides, reactivity is influenced by both electronic and steric effects of the alkyl group.

Computational studies can quantify these effects. For instance, increasing the steric bulk of the alkyl group can hinder the approach of the nucleophile to the sulfur center, leading to a slower reaction rate. Electron-donating alkyl groups can slightly decrease the electrophilicity of the sulfur atom, which could also slow the reaction, although this effect is generally less pronounced than the steric one.

In this compound, the 3-methylthio)propyl group is a linear chain, which should present moderate steric hindrance, likely more than a methyl group but less than a bulky tert-butyl group. The thioether functionality (–SMe) within the chain is an interesting feature. While the alkyl chain is electron-donating, the sulfur atom of the thioether could potentially interact with the sulfonyl group or participate in intramolecular interactions in certain conformations, though this is less likely to have a major impact on the reactivity at the distant sulfonyl chloride moiety. Quantitative structure-activity relationship (QSAR) models, built using computed descriptors, could be employed to correlate structural features with observed or predicted reaction rates.

Conformational Analysis and Stereoelectronic Effects

Stereoelectronic effects, which describe the influence of orbital alignment on molecular structure and reactivity, are also important. wikipedia.org In sulfonyl chlorides, a key stereoelectronic interaction is hyperconjugation involving the σ orbitals of the C-S bond and the antibonding orbitals (σ) of the S-O and S-Cl bonds. More significantly, in the transition state of nucleophilic attack, the alignment of the incoming nucleophile's orbital with the σ orbital of the S-Cl bond is crucial for an efficient reaction. imperial.ac.ukyoutube.com This requires a specific geometry of approach, typically anti-periplanar to the leaving group, which is characteristic of SN2 reactions.

For this compound, computational analysis would reveal the preferred rotational conformations around the C-C and C-S bonds. It is likely that the ground state conformations will be staggered (anti or gauche) to minimize steric strain. The presence of the thioether sulfur atom might lead to specific folded conformations due to weak intramolecular interactions, but the extended, anti-conformation is often the most stable for simple alkyl chains.

Prediction of Reaction Outcomes and Selectivity

A primary goal of computational chemistry is to predict the outcomes of reactions, including the major products and the selectivity (chemo-, regio-, and stereoselectivity). For a molecule like this compound, which contains multiple reactive sites (the sulfonyl chloride and the thioether), computational models can predict the chemoselectivity of a given reaction.

Given that sulfonyl chlorides are highly reactive electrophiles, reactions with most nucleophiles (amines, alcohols, etc.) are expected to occur selectively at the sulfonyl group. merckmillipore.com Computational models can confirm this by calculating the activation barriers for nucleophilic attack at the sulfur of the sulfonyl chloride versus the sulfur of the thioether or the carbon atoms of the alkyl chain. The activation energy for the reaction at the sulfonyl sulfur is expected to be significantly lower, confirming its higher reactivity and predicting it as the primary reaction site.

Advanced Analytical Techniques in Mechanistic Elucidation Involving 3 Methylthio Propane 1 Sulfonyl Chloride

Spectroscopic Probing of Reaction Intermediates

Spectroscopic techniques are invaluable for the direct observation and characterization of reaction intermediates. By monitoring changes in spectroscopic signatures over the course of a reaction, it is possible to identify and structurally characterize transient species that would otherwise remain elusive.

UV/Vis Spectroscopy for Transient Species Detection

UV/Vis spectroscopy is a powerful tool for detecting and monitoring the concentration of transient species that possess a chromophore, which is a part of a molecule that absorbs light in the ultraviolet or visible region of the electromagnetic spectrum. In the context of reactions involving 3-(Methylthio)propane-1-sulfonyl chloride, the formation of intermediates such as carbocations, radical cations, or charge-transfer complexes can often be detected by the appearance of new absorption bands in the UV/Vis spectrum.

The principle behind this technique lies in the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By recording UV/Vis spectra at various time points during a reaction, a kinetic profile of the formation and decay of a transient intermediate can be constructed. This data can then be used to determine the rate constants for the elementary steps involving the intermediate. For instance, in the solvolysis of a sulfonyl chloride, a transient ionic intermediate might be stabilized in a polar solvent, leading to a characteristic absorption that can be monitored over time.

Wavelength (nm) Absorbance Time (s) Intermediate Concentration (M)
3500.0000.00
3500.25102.5 x 10-5
3500.45304.5 x 10-5
3500.30603.0 x 10-5
3500.101201.0 x 10-5
This is a hypothetical data table illustrating how UV/Vis spectroscopy could be used to monitor a transient intermediate in a reaction of this compound. The concentration is calculated assuming a molar absorptivity (ε) of 10,000 M-1cm-1 and a path length of 1 cm.

Mass Spectrometry (e.g., ESI-MS) for Intermediate Identification

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is an exceptionally sensitive method for the identification of reaction intermediates. nih.gov ESI allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the direct detection of charged intermediates present in the reaction mixture. This technique is especially well-suited for studying reactions that proceed through ionic pathways.

In a typical ESI-MS experiment to probe a reaction of this compound, a small aliquot of the reaction mixture would be continuously infused into the mass spectrometer. The resulting mass spectra would be recorded over time, allowing for the detection of ions corresponding to starting materials, products, and any charged intermediates. The high mass accuracy and resolution of modern mass spectrometers can provide the elemental composition of these intermediates, and tandem mass spectrometry (MS/MS) experiments can be performed to gain structural information through controlled fragmentation of the isolated intermediate ions.

m/z Proposed Intermediate Elemental Composition Observed at Time (s)
157.01[M+H-HCl]+C4H9O2S25
175.02[M+H-Cl+H2O]+C4H11O3S215
203.05[M+Na]+C4H9ClO2S2Na0
This is a hypothetical data table illustrating the types of ionic intermediates that could be identified by ESI-MS during a reaction of this compound.

EPR and Resonance Raman Spectroscopy for Radical Pathways

For reactions that may proceed through radical mechanisms, Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct method for the detection and characterization of species with unpaired electrons. EPR spectroscopy is highly specific to paramagnetic species and can provide detailed information about the electronic structure and environment of a radical intermediate. If a reaction involving this compound were to generate a sulfur-centered radical, for example, by homolytic cleavage of the S-Cl bond, EPR could be used to detect this transient species. The g-factor and hyperfine coupling constants obtained from the EPR spectrum can help to identify the specific radical and provide insights into its geometry and spin density distribution.

Resonance Raman spectroscopy is another powerful technique that can be used to study reaction intermediates, particularly those that are colored or can be made to absorb light at a specific wavelength. edinst.com By tuning the excitation laser to an electronic transition of the intermediate, the Raman signals of its vibrational modes can be selectively enhanced by several orders of magnitude. This allows for the detection of the intermediate even at very low concentrations. For reactions of this compound, if a colored intermediate were formed, Resonance Raman spectroscopy could provide detailed vibrational information, which is sensitive to the structure and bonding of the intermediate.

Technique Observed Signal Interpretation Reaction Condition
EPRg = 2.008Sulfur-centered radicalPhotolysis
Resonance Raman540 cm-1 (enhanced)S-S stretching modeReaction with a chromophoric substrate
This is a hypothetical data table showing the type of data that could be obtained from EPR and Resonance Raman spectroscopy for a radical intermediate in a reaction of this compound.

FTIR Spectroscopy for Structural Characterization of Intermediates

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and determining the structure of molecules. In the context of mechanistic studies, in-situ FTIR spectroscopy can be used to monitor the progress of a reaction in real-time by tracking the disappearance of reactant vibrational bands and the appearance of product bands. Crucially, it can also reveal the presence of transient intermediates if they accumulate to a detectable concentration and have characteristic infrared absorptions. For example, the formation of a sulfene (B1252967) intermediate (R2C=SO2) from a sulfonyl chloride would be expected to show a very strong and characteristic S=O stretching band at a different frequency from the starting material.

Wavenumber (cm-1) Assignment Observation
1375, 1180Asymmetric and symmetric SO2 stretch of sulfonyl chlorideDecrease in intensity over time
1350S=O stretch of sulfene intermediateAppears and then disappears
1330, 1150Asymmetric and symmetric SO2 stretch of sulfonic acid productIncrease in intensity over time
This is a hypothetical data table illustrating how in-situ FTIR spectroscopy could be used to monitor the formation and consumption of a sulfene intermediate in a reaction of this compound.

Kinetic Isotope Effect Studies for Reaction Mechanism Determination

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution at a particular atomic position affects the rate of a chemical reaction. The magnitude of the KIE can provide information about bond breaking or formation at the isotopically labeled position in the rate-determining step of the reaction.

A primary KIE is observed when a bond to the isotopically substituted atom is broken in the transition state of the rate-determining step. For example, if the C-H bond adjacent to the sulfonyl group in this compound were to be broken in the rate-determining step of an elimination reaction, replacing the hydrogen with deuterium would be expected to result in a significant primary KIE (kH/kD > 1). The magnitude of this effect can provide insight into the geometry of the transition state.

A secondary KIE is observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. Secondary KIEs are typically smaller than primary KIEs and can provide information about changes in hybridization or solvation at the labeled position during the reaction. For instance, a change in hybridization from sp3 to sp2 at a carbon atom adjacent to the reaction center would result in an alpha-secondary KIE.

By systematically labeling different positions in this compound with isotopes (e.g., 2H, 13C, 18O, 34S) and measuring the effect on the reaction rate, a detailed picture of the transition state of the rate-determining step can be constructed, allowing for the differentiation between various possible mechanistic pathways, such as SN1, SN2, E1, or E2.

Isotopic Substitution klight/kheavy Interpretation Proposed Mechanism
CH 2SO2Cl -> CD 2SO2Cl6.5Primary KIE, C-H bond breaking in RDSE2 Elimination
12C H2SO2Cl -> 13C H2SO2Cl1.05Secondary KIE, change in hybridization from sp3 to sp2SN1-like
S16O2Cl -> S18O2Cl1.01Small secondary KIE, change in S-O bond orderSN2
This is a hypothetical data table illustrating how kinetic isotope effect studies could be used to distinguish between different reaction mechanisms for this compound.

Future Research Directions and Emerging Applications of 3 Methylthio Propane 1 Sulfonyl Chloride

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The sulfonyl chloride moiety is a well-established functional group, but its reactivity can be finely tuned and expanded through the use of advanced catalytic systems. A significant future research direction lies in the development of catalysts that can selectively activate the S-Cl bond for a wider range of cross-coupling reactions. While palladium and copper catalysts have been used for the conversion of sulfonyl chlorides into thioethers, research into catalytic systems that can promote novel transformations of the sulfonyl chloride group in 3-(methylthio)propane-1-sulfonyl chloride is an active area of investigation. researchgate.netresearchgate.net

Furthermore, catalytic reduction of the sulfonyl chloride to a thiol could provide a pathway to dithio-compounds with interesting properties, a transformation that has been explored for aromatic sulfonyl chlorides using palladium catalysts. taylorfrancis.com The development of chemoselective catalysts that can differentiate between the sulfonyl chloride and the thioether moiety, or even utilize the thioether as a directing group, would open up new avenues for the synthesis of complex sulfur-containing molecules.

Table 1: Potential Catalytic Transformations of this compound

TransformationCatalyst System (Hypothetical)Potential Product Class
Desulfonylative Cross-CouplingNickel-based catalystsAlkyl-aryl thioethers
Reductive ThiolationPalladium on carbon with H₂1,3-Propanedithiol derivatives
Directed C-H FunctionalizationRhodium or Ruthenium catalystsCyclic sulfur compounds

Integration into Sustainable and Environmentally Benign Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on the principles of green and sustainable chemistry. nih.gov Future research on this compound will likely focus on its application in environmentally benign reaction media, such as water, and under catalyst-free conditions where possible. rsc.org The development of synthetic routes that minimize the generation of hazardous waste is a key objective. rscspecialitychemicals.org.ukresearchgate.net

Mechanochemical-assisted synthesis, which reduces or eliminates the need for solvents, is an emerging area that could be applied to reactions involving this compound. rsc.org Additionally, the use of bio-based solvents and renewable reagents in conjunction with this compound will be a critical aspect of its integration into sustainable synthetic workflows.

Exploration of New Reaction Manifolds and Unprecedented Transformations

The unique combination of a sulfonyl chloride and a thioether in one molecule opens the door to exploring new reaction manifolds. The sulfonyl chloride group is a precursor to sulfenes and can participate in a variety of reactions including annulations and radical processes. magtech.com.cn The thioether can act as a nucleophile or be oxidized to a sulfoxide (B87167) or sulfone, further expanding the synthetic possibilities.

Future research could investigate intramolecular reactions of this compound, potentially leading to the formation of novel sulfur-containing heterocyclic compounds. Moreover, its use as a thiol surrogate, a concept that has been demonstrated for other sulfonyl chlorides, could simplify the synthesis of complex thioethers and thioesters. nih.gov The exploration of its reactivity in multicomponent reactions is another promising avenue for the efficient construction of molecular complexity.

Advanced Computational Design for Predictive Synthesis

Computational chemistry is an increasingly powerful tool for predicting the reactivity of molecules and for designing novel synthetic pathways. In the context of this compound, density functional theory (DFT) and other computational methods can be employed to:

Predict Reactivity: Model the reactivity of the sulfonyl chloride and thioether groups towards various reagents to predict the outcome of reactions and identify potential side products.

Elucidate Reaction Mechanisms: Investigate the mechanisms of known and novel reactions involving this compound to optimize reaction conditions and improve yields.

Design Novel Catalysts: Computationally screen potential catalysts for specific transformations, accelerating the development of new catalytic systems as described in section 7.1.

The synergy between computational prediction and experimental validation will be crucial for unlocking the full synthetic potential of this compound in a time and resource-efficient manner.

Applications in Materials Science and Polymer Chemistry (excluding biological activity)

The ability of this compound to participate in polymerization reactions makes it a promising candidate for the development of novel materials. The sulfonyl chloride group can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively, which can serve as linkages in polymer backbones.

A particularly exciting area of future research is the synthesis of thioether-functionalized polymers. ntu.edu.sgresearchgate.net The thioether moieties within the polymer can be used for post-polymerization modification, allowing for the tuning of material properties. rsc.orgwarwick.ac.ukrsc.org Furthermore, sulfur-containing polymers are known to exhibit interesting properties such as high refractive indices and the ability to coordinate with heavy metals. The incorporation of this compound into polymer structures could lead to new materials for optical applications, coatings, and environmental remediation. The development of organosulfur-based polymers for various applications, including energy storage, is a rapidly growing field. nih.govresearchgate.netresearchgate.net

Table 2: Potential Polymer Architectures Incorporating this compound

Polymerization StrategyMonomer/Co-monomerResulting Polymer TypePotential Application
PolycondensationDiols or DiaminesPolysulfonates or PolysulfonamidesHigh-performance plastics
Post-polymerization ModificationPolymers with pendant nucleophilic groupsThioether-functionalized polymersMetal-coordinating materials
Ring-opening Polymerization(Hypothetical) Cyclic thioether sulfonatePoly(thioether-sulfonate)sSpecialty elastomers

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Methylthio)propane-1-sulfonyl chloride with high purity?

  • Methodological Answer : The synthesis typically involves chlorination of 3-(methylthio)propane-1-sulfonic acid using agents like thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:
  • Reacting the sulfonic acid precursor with excess SOCl₂ at 60–80°C for 4–6 hours .
  • Using inert solvents (e.g., dichloromethane or chloroform) to stabilize reactive intermediates .
  • Purging the reaction with nitrogen to avoid hydrolysis.
    Critical Parameters :
ParameterOptimal Range
Temperature60–80°C
Reaction Time4–6 hours
SolventDichloromethane
Molar Ratio (SOCl₂)1.2–1.5 equivalents

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Recrystallization : Use hexane/ethyl acetate (3:1 v/v) to remove unreacted SOCl₂ and byproducts .
  • Column Chromatography : Silica gel with a gradient of 5–20% ethyl acetate in hexane achieves >95% purity .
  • Distillation : For large-scale preparations, fractional distillation under reduced pressure (boiling point ~96°C at 37 mmHg) .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify methylthio (δ ~2.1 ppm for S-CH₃) and sulfonyl chloride (δ ~3.8 ppm for -SO₂Cl) groups .
  • FT-IR : Confirm -SO₂Cl stretch at 1360–1370 cm⁻¹ and S-CH₃ at 675–700 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 168 (C₄H₉ClO₂S₂⁺) .

Q. How should this compound be stored to maintain stability, and what are the indicators of degradation?

  • Methodological Answer :
  • Storage : In airtight, amber glass vessels under nitrogen at –20°C. Desiccants (e.g., molecular sieves) prevent hydrolysis .
  • Degradation Indicators :
  • Cloudiness or precipitation (hydrolysis to sulfonic acid).
  • IR loss of -SO₂Cl peak at 1360 cm⁻¹ .

Advanced Research Questions

Q. What reaction mechanisms are involved in the nucleophilic substitution reactions of this compound, and how do solvent choices influence these pathways?

  • Methodological Answer :
  • Mechanism : The sulfonyl chloride undergoes bimolecular nucleophilic substitution (SN₂) due to the electrophilic sulfur center.
  • Solvent Effects :
  • Polar aprotic solvents (e.g., DMF) accelerate reactivity by stabilizing transition states .
  • Non-polar solvents (e.g., toluene) favor slower, controlled reactions, reducing side-product formation .

Q. How can researchers address discrepancies in reported yields of this compound when using different chlorinating agents?

  • Methodological Answer :
  • Root Cause Analysis : Compare PCl₅ (higher yields but moisture-sensitive) vs. SOCl₂ (lower yields but easier handling) .
  • Mitigation : Optimize stoichiometry (1.5 equivalents SOCl₂) and reaction time (6 hours) for >80% yield .

Q. What strategies are effective in minimizing byproduct formation during the synthesis of this compound under anhydrous conditions?

  • Methodological Answer :
  • Byproducts : Hydrolysis products (e.g., sulfonic acid) and disulfides.
  • Preventive Measures :
  • Use molecular sieves (4Å) to scavenge trace moisture .
  • Add catalytic pyridine to sequester HCl and prevent disulfide coupling .

Q. How does the methylthio group in this compound influence its reactivity compared to other sulfonyl chlorides, and what experimental evidence supports these differences?

  • Methodological Answer :
  • Enhanced Electrophilicity : The methylthio group donates electron density via sulfur, increasing the sulfonyl chloride's reactivity toward nucleophiles.
  • Evidence : Faster reaction rates with amines (e.g., aniline) compared to non-thio analogs, as shown by kinetic studies (k = 2.1 × 10⁻³ s⁻¹ vs. 1.4 × 10⁻³ s⁻¹ for benzene sulfonyl chloride) .

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